![molecular formula C22H24BrNO3 B15171416 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline CAS No. 918519-43-4](/img/structure/B15171416.png)
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new quinoline compounds with different substituents.
Scientific Research Applications
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA synthesis in microorganisms . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-bromo-2-chloroquinoline: This compound is similar in structure but has a chloro group instead of the ethoxyethoxy group.
3-Benzyl-6-bromo-2-methoxyquinoline: Another related compound with a methoxy group instead of the ethoxyethoxy group.
Uniqueness
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the ethoxyethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
918519-43-4 |
|---|---|
Molecular Formula |
C22H24BrNO3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline |
InChI |
InChI=1S/C22H24BrNO3/c1-2-25-10-11-26-12-13-27-22-19(14-17-6-4-3-5-7-17)15-18-16-20(23)8-9-21(18)24-22/h3-9,15-16H,2,10-14H2,1H3 |
InChI Key |
WPGLLKYUBCKVFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


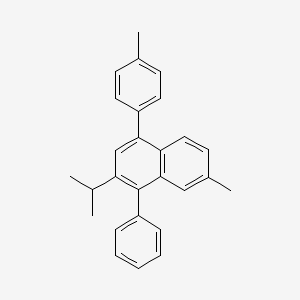
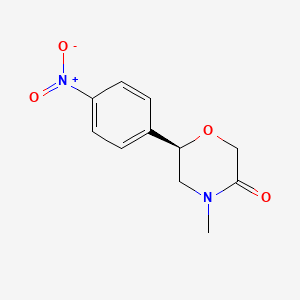
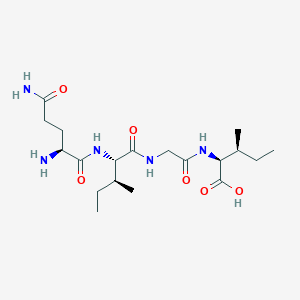
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
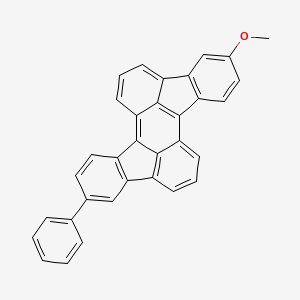
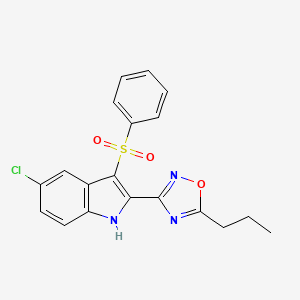
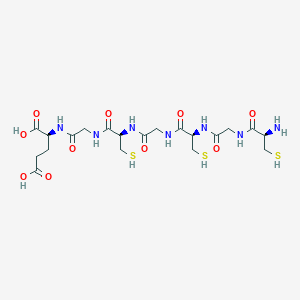
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
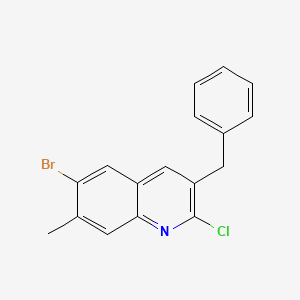
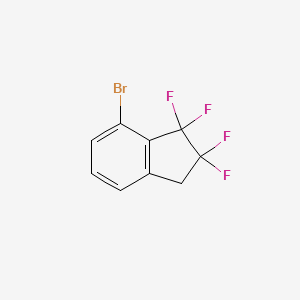
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
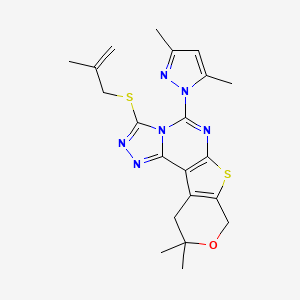
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
